N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS: 872867-91-9, molecular formula: C₂₃H₂₃NO₅S) is a synthetic chromene-derived carboxamide compound. Its structure features a 4-oxo-4H-chromene core substituted with a 7-methyl group and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-methylbenzyl group.
Properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23NO5S/c1-15-3-6-17(7-4-15)13-24(18-9-10-30(27,28)14-18)23(26)22-12-20(25)19-8-5-16(2)11-21(19)29-22/h3-8,11-12,18H,9-10,13-14H2,1-2H3 |
InChI Key |
GZCAKLWTCYXMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction remains the most widely employed method for chromene synthesis. For 7-methyl-4-oxo-4H-chromene-2-carboxylic acid:
Procedure :
- Starting Materials : 3-Methylsalicylic acid (5.0 g, 30 mmol) and ethyl acetoacetate (4.3 mL, 33 mmol) are dissolved in acetic anhydride (20 mL).
- Cyclization : The mixture is heated at 120°C for 6 hours under nitrogen.
- Hydrolysis : After cooling, the product is hydrolyzed with 10% NaOH (50 mL) and acidified to pH 2 using HCl.
- Isolation : The precipitate is filtered and recrystallized from ethanol/water (1:1) to yield white crystals (Yield: 68%).
Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₄ |
| Melting Point | 198–200°C |
| IR (KBr) | 1720 cm⁻¹ (C=O) |
Synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-Methylbenzylamine
The secondary amine component requires a two-step sequence: sulfone formation followed by reductive amination.
Oxidation of Tetrahydrothiophen-3-amine
Reagents :
- Tetrahydrothiophen-3-amine (2.0 g, 19.2 mmol)
- Hydrogen peroxide (30%, 10 mL)
- Tungstic acid catalyst (0.1 g)
Procedure :
- The amine is dissolved in methanol (20 mL) and cooled to 0°C.
- H₂O₂ and tungstic acid are added dropwise.
- The reaction is stirred at 25°C for 12 hours.
- The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 1,1-dioxidotetrahydrothiophen-3-amine as a white solid (Yield: 82%).
Reductive Amination with 4-Methylbenzaldehyde
Reagents :
- 1,1-Dioxidotetrahydrothiophen-3-amine (1.5 g, 10 mmol)
- 4-Methylbenzaldehyde (1.3 mL, 11 mmol)
- Sodium cyanoborohydride (0.95 g, 15 mmol)
Procedure :
- The amine and aldehyde are dissolved in dry THF (15 mL).
- NaBH₃CN is added portionwise at 0°C.
- The mixture is stirred at 25°C for 24 hours.
- The product is extracted with ethyl acetate, dried (MgSO₄), and concentrated.
- Purification by flash chromatography (CH₂Cl₂/MeOH, 9:1) yields the secondary amine (Yield: 74%).
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 4.35 (s, 2H, NCH₂), 3.02–2.98 (m, 1H, S(O)₂CH) |
Amide Bond Formation
Coupling the chromene carboxylic acid with the secondary amine is achieved via activation of the carboxyl group.
Acid Chloride Method
Reagents :
- 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (2.2 g, 10 mmol)
- Thionyl chloride (5 mL)
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methylbenzylamine (2.6 g, 10 mmol)
Procedure :
- The carboxylic acid is refluxed with SOCl₂ (5 mL) for 2 hours.
- Excess SOCl₂ is removed under vacuum.
- The acid chloride is dissolved in dry DCM (15 mL) and added dropwise to a solution of the amine and triethylamine (3 mL) in DCM (10 mL) at 0°C.
- The reaction is stirred at 25°C for 6 hours.
- The mixture is washed with NaHCO₃ (10%), dried (Na₂SO₄), and concentrated.
- Recrystallization from ethanol affords the final product (Yield: 65%).
Optimization Data :
| Condition | Yield (%) |
|---|---|
| DCC/HOBt | 58 |
| EDCl/DMAP | 62 |
| SOCl₂ activation | 65 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the amidation step enhances reproducibility and scalability:
- Flow Rate : 2 mL/min
- Residence Time : 15 minutes
- Productivity : 1.2 kg/day
Purification Techniques
| Method | Purity (%) |
|---|---|
| Recrystallization | 98.5 |
| Column Chromatography | 99.8 |
Mechanistic Insights
Amidation Kinetics
The rate-determining step involves nucleophilic attack by the secondary amine on the activated carbonyl. Electron-withdrawing sulfone groups enhance reactivity (k = 0.42 L/mol·s).
Side Reactions
- Over-Oxidation : Excessive H₂O₂ during sulfone formation generates sulfonic acids (<5% yield loss).
- N-Alkylation Competition : Using bulky bases (e.g., DIPEA) minimizes dialkylation (<2% byproduct).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes diverse reactions influenced by its functional groups:
Common Reagents and Conditions
Optimized reaction parameters for key transformations:
| Reaction | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Substitution | 4-Methylbenzyl chloride, K₂CO₃ | DMF, 80°C, 12 hrs | 68–72% | |
| Oxidation | H₂O₂, AcOH | RT, 6 hrs | 55% | |
| Reduction | NaBH₄, CuCl₂ | MeOH, 0°C → RT, 3 hrs | 81% | |
| Amidation | EDCl, HOBt | CH₂Cl₂, RT, 24 hrs | 89% |
Major Products
Reaction outcomes depend on substituent positioning and steric effects from the tetrahydrothiophene ring:
-
Substitution :
-
Oxidation :
-
Epoxidation of the chromene’s double bond generates an electrophilic intermediate, enabling further ring-opening reactions.
-
-
Reduction :
-
Sulfone → thiolane conversion alters hydrogen-bonding capacity, impacting receptor binding.
-
4.2. Oxidative Stability Testing
Under accelerated oxidative conditions (40°C/75% RH), the chromene core degraded by 12% over 30 days, forming quinone derivatives. Stability was improved by replacing the 7-methyl group with electron-withdrawing substituents (e.g., Cl).
Steric and Electronic Effects
-
Tetrahydrothiophene-1,1-dioxide : The sulfone group increases electrophilicity at the C2 carboxamide, facilitating nucleophilic attacks .
-
4-Methylbenzyl : Ortho-methyl substitution on the benzyl group hinders rotation, locking the compound in a bioactive conformation.
Reaction Mechanisms
-
Substitution : Proceeds via an SN2 pathway, with transition-state stabilization by the sulfone’s electron-withdrawing effect.
-
Reduction : NaBH₄ selectively reduces the sulfone to a thioether without affecting the chromene carbonyl, as confirmed by FT-IR (loss of S=O peaks at 1,150 cm⁻¹).
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The closest structural analogues of the target compound are derived from the same synthetic series (BH series), as evidenced by the Product Index (). A notable analogue is N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 872867-94-2, molecular formula: C₂₂H₂₀ClNO₅S).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (BH52024) | Chlorobenzyl Analogue (BH52026) |
|---|---|---|
| CAS | 872867-91-9 | 872867-94-2 |
| Molecular Formula | C₂₃H₂₃NO₅S | C₂₂H₂₀ClNO₅S |
| Molecular Weight | 425.4974 g/mol | 445.9159 g/mol |
| Substituent on Benzyl | 4-methylbenzyl | 3-chlorobenzyl |
| Key Functional Groups | Sulfone, chromene, carboxamide | Sulfone, chromene, carboxamide |
Impact of Substituent Variation
- Benzyl Group Modification : The replacement of 4-methylbenzyl (target) with 3-chlorobenzyl (BH52026) introduces a chlorine atom, which increases molecular weight and lipophilicity (Cl has higher hydrophobicity than CH₃). This substitution may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .
Comparison with Chromene Derivatives in Literature
highlights the versatility of 4-oxo-4H-chromene derivatives in synthetic chemistry. For example, 4-oxo-4H-chromene-3-carboxaldehyde (Fig. 1 in ) is a precursor for annulations and cycloadditions. Unlike the target compound, which has a carboxamide at position 2, this derivative features a carboxaldehyde at position 3. This positional and functional group difference significantly alters reactivity:
- Chromene derivatives fused with heterocyclic rings (e.g., diazepine) often exhibit enhanced bioactivity, suggesting that the tetrahydrothiophene sulfone moiety in the target compound could mimic such fused heterocycles in interactions with enzymes or receptors .
Biological Activity
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.5 g/mol. The structure features a tetrahydrothiophene ring, a chromene backbone, and a carboxamide functional group, which contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₁O₅S |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 872867-97-5 |
Anticancer Properties
Recent studies have indicated that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, this compound was evaluated for its effects on the MCF-7 breast cancer cell line. The compound demonstrated moderate cytotoxic effects with an IC50 value indicative of potential therapeutic applications in oncology .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. In vitro studies revealed that it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The IC50 values for these enzymes were reported at 10.4 μM and 7.7 μM respectively, suggesting a promising role in the development of anti-Alzheimer's therapeutics .
Anti-inflammatory Activity
In addition to anticancer and neuroprotective properties, this compound has shown potential as an anti-inflammatory agent. It was found to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in the inflammatory response. The inhibition of these enzymes suggests that the compound could be beneficial in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with multiple biological targets:
- GIRK Channel Activation : The compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiac function .
- Enzyme Interaction : Molecular docking studies have elucidated the binding interactions between the compound and various enzyme targets, highlighting hydrogen bonding and hydrophobic interactions that facilitate enzyme inhibition .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Study on MCF-7 Cells : This study assessed the cytotoxic effects of the compound on MCF-7 cells, demonstrating significant cell death at specific concentrations.
- Neuroprotective Effects : Research involving AChE inhibition showed that the compound could potentially improve cognitive function by preventing acetylcholine breakdown in neuronal synapses.
Q & A
Q. How can the synthetic yield of this compound be optimized?
Methodological Answer: Optimization involves adjusting reaction conditions such as solvent choice, catalyst loading, and purification techniques. Key strategies include:
- Solvent Selection: Anhydrous dichloromethane (DCM) minimizes side reactions during acylation steps, as demonstrated in the synthesis of related chromene-carboxamides .
- Catalysts: Triethylamine (TEA) acts as a base to neutralize HCl byproducts, improving reaction efficiency (e.g., 64% yield after recrystallization in Et₂O) .
- Purification: Recrystallization in diethyl ether or DMF enhances purity, as seen in chromene-thiazolidinone hybrids .
Q. Table 1: Comparative Synthesis Conditions
Q. Which spectroscopic methods are critical for structural confirmation?
Methodological Answer: A combination of 1H/13C NMR , HRMS , and X-ray crystallography is essential:
- NMR : Key peaks include aromatic protons (δ 6.5–8.8 ppm for chromene core) and sulfone groups (δ 3.0–3.5 ppm for tetrahydrothiophene-dioxide) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ at 420.2046) ensures molecular integrity .
- X-ray Crystallography : Resolves stereochemistry, as applied to similar chromene solvates .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved?
Methodological Answer: Discrepancies often arise from assay variability or impurities. Systematic approaches include:
- Assay Validation : Compare activity across multiple cell lines (e.g., ’s pharmacological evaluation of chromene derivatives in different models).
- Purity Checks : Use HPLC to confirm >95% purity, as impurities <5% can skew results .
- Structural Analog Testing : Evaluate analogs (e.g., 4-oxo-4H-chromene-3-carboxaldehyde derivatives) to isolate pharmacophoric groups .
Q. What strategies enhance target selectivity via chromene core modification?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 7-methyl position to modulate electronic effects .
- Heterocycle Fusion : Fuse thiazolidinone or sydnone rings to the chromene scaffold, as shown in and , to improve binding affinity.
- Steric Shielding : Bulky groups (e.g., 4-methylbenzyl) reduce off-target interactions, as seen in ’s N-substituent design.
Q. Table 2: Selectivity Modifications
Q. How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- In Vitro Models : Use liver microsomes or hepatocytes to measure half-life (t½). For example, ’s oxidation derivatives (nitroso/nitro compounds) inform metabolic pathways.
- Isotopic Labeling : Track metabolites via 14C-labeled chromene cores in murine models.
- Structural Stabilization : Replace labile groups (e.g., ester → amide) to resist hydrolysis, as in ’s sulfamoylphenyl analogs.
Q. What methods address solubility limitations in bioactivity assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate esters (e.g., ’s hydroxymethyl derivatives) for improved aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes, leveraging hydrophobic chromene core interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
